molecular formula C10H10BrNO B8576904 4-(Bromomethyl)-3-ethoxybenzonitrile CAS No. 182287-58-7

4-(Bromomethyl)-3-ethoxybenzonitrile

Cat. No.: B8576904
CAS No.: 182287-58-7
M. Wt: 240.10 g/mol
InChI Key: VRGXZANLEIXZDV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-ethoxybenzonitrile is a substituted benzonitrile derivative characterized by a bromomethyl (-CH2Br) group at the para position and an ethoxy (-OCH2CH3) group at the meta position of the benzene ring. Its molecular formula is C10H10BrNO, with a molar mass of 256.10 g/mol. This compound belongs to the benzonitrile family, which is widely utilized in pharmaceuticals, agrochemicals, and polymer synthesis due to its versatility as a solvent and precursor . The bromomethyl group enhances reactivity in nucleophilic substitution reactions, while the ethoxy group contributes to electronic and steric effects, influencing solubility and interaction with biological targets.

Properties

CAS No.

182287-58-7

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

4-(bromomethyl)-3-ethoxybenzonitrile

InChI

InChI=1S/C10H10BrNO/c1-2-13-10-5-8(7-12)3-4-9(10)6-11/h3-5H,2,6H2,1H3

InChI Key

VRGXZANLEIXZDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 4-(Bromomethyl)-3-ethoxybenzonitrile with key analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications Boiling Point/Physical Properties
4-(Bromomethyl)-3-ethoxybenzonitrile C10H10BrNO 256.10 -CH2Br (para), -OCH2CH3 (meta) Pharmaceutical intermediates, epoxy curing agents Data not explicitly reported in evidence
4-Bromo-3-(hydroxymethyl)benzonitrile C8H6BrNO 226.05 -CH2OH (meta), -Br (para) Research intermediates Boiling point: Not reported; CAS 905710-66-9
4-(Bromomethyl)benzaldehyde C8H7BrO 199.05 -CH2Br (para), -CHO (benzaldehyde) Agrochemical synthesis Boiling point: Not reported; CAS 51359-78-5
4-(4-Bromo-3-formylphenoxy)benzonitrile C14H8BrNO2 318.13 -Br (para), -CHO (meta), -O- linker High-purity intermediates (API grade) Suppliers report 99% purity; CAS 906673-54-9
4-[4-Bromo-3-(tetrahydro-pyran-2-yloxymethyl)-phenoxy]-benzonitrile C19H18BrNO3 388.26 -Br (para), THP-protected -OCH2 (meta) Specialty chemicals Density: 1.43 g/cm³; Boiling point: 499.1°C (predicted)

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Hydroxymethyl Groups : The bromomethyl group in 4-(Bromomethyl)-3-ethoxybenzonitrile facilitates nucleophilic substitution (e.g., Suzuki coupling or alkylation), whereas the hydroxymethyl group in 4-Bromo-3-(hydroxymethyl)benzonitrile is less reactive but offers hydrogen-bonding capabilities, impacting solubility and biological activity .
  • Ethoxy vs. Aldehyde Groups : The ethoxy group in the target compound is electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing aldehyde group in 4-(Bromomethyl)benzaldehyde. This difference affects reactivity in electrophilic aromatic substitution and coordination chemistry .

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